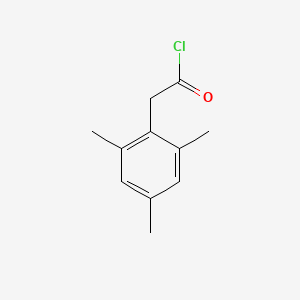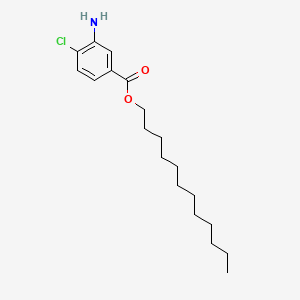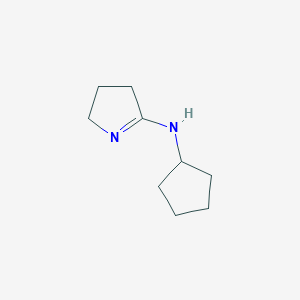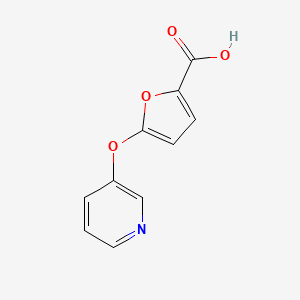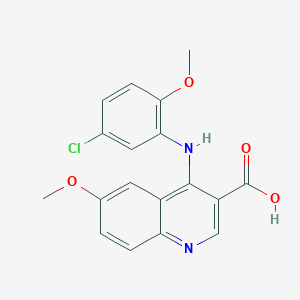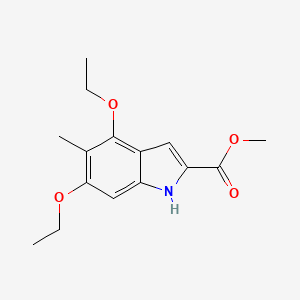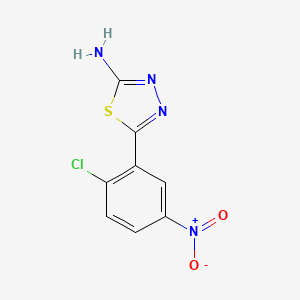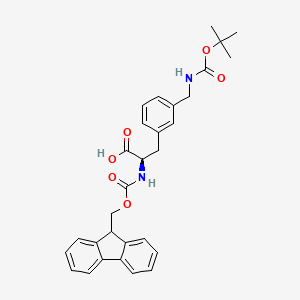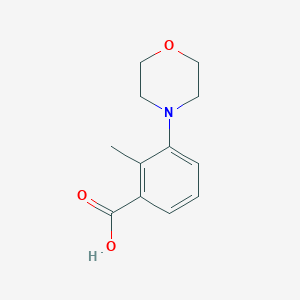![molecular formula C6H14Cl2N2 B1366902 1,4-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 49563-87-3](/img/structure/B1366902.png)
1,4-Diazabicyclo[2.2.2]octane dihydrochloride
Overview
Description
Mechanism of Action
Target of Action
1,4-Diazabicyclo[2.2.2]octane (DABCO), also known as triethylenediamine (TEDA), is a versatile compound that acts as a weak base and nucleophile . It is primarily used as a catalyst in various organic reactions .
Mode of Action
DABCO interacts with its targets through its unique cage-like structure and its two nitrogen atoms . This allows DABCO to act as a nucleophile and a base in a variety of processes .
Biochemical Pathways
DABCO is involved in numerous organic transformations, including the Baylis-Hillman reaction, the synthesis of three-membered carbon rings, and the synthesis of nitrogen and oxygen heterocycles . It is also used as a demethylating agent for quaternary ammonium salts and as a base catalyst in many coupling reactions .
Pharmacokinetics
It is known to be soluble in water, ethanol, ether, acetone, benzene, and straight-chain hydrocarbons . This suggests that it may have good bioavailability.
Result of Action
The result of DABCO’s action depends on the specific reaction it is involved in. For example, in the Baylis-Hillman reaction, DABCO acts as a catalyst to facilitate the formation of carbon-carbon bonds . In the synthesis of heterocycles, DABCO helps form new rings containing nitrogen or oxygen atoms .
Action Environment
DABCO is sensitive to moisture and can absorb carbon dioxide from the air, turning yellow . Therefore, it should be stored in a dry environment . It is also thermally stable, with a decomposition point of 320°C . This suggests that it can be used in reactions at high temperatures. It is also flammable and corrosive, and can cause skin irritation and bronchial asthma , indicating that safety precautions should be taken when handling it.
Biochemical Analysis
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane dihydrochloride plays a significant role in biochemical reactions due to its nucleophilic nature. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require a strong base. For instance, it is used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it promotes Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The compound’s high nucleophilicity allows it to effectively participate in these reactions, enhancing their efficiency and yield.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as a nucleophilic catalyst allows it to interact with cellular components, potentially affecting their function. For example, it has been shown to scavenge free radicals due to fluorochrome excitation, which can impact cellular oxidative stress levels . This scavenging activity may influence cell signaling pathways and gene expression by modulating the cellular redox state.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic catalysis. It can form adducts with hydrogen peroxide and sulfur dioxide, demonstrating its strong ligand and Lewis base properties . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. The compound’s ability to promote coupling reactions and facilitate the formation of various chemical bonds underscores its versatility in biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and reactivity . Long-term studies have shown that it can maintain its catalytic activity over extended periods, although its effectiveness may decrease if not stored properly. The compound’s stability in aqueous and alkaline media ensures its consistent performance in various experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced catalytic activity and improved reaction yields. At higher doses, it can cause toxic or adverse effects, including skin and eye irritation . Studies have shown that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects. Therefore, careful dosage optimization is crucial when using this compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. Its role as a nucleophilic catalyst allows it to participate in reactions that modify metabolic flux and metabolite levels. For example, it can promote the formation of polyurethane by catalyzing the reaction between alcohol and isocyanate functionalized monomers . Additionally, its interaction with hydrogen peroxide and sulfur dioxide highlights its involvement in oxidative and reductive metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its hygroscopic nature allows it to be readily absorbed and distributed in aqueous environments . The compound’s ability to form adducts with various biomolecules also influences its localization and accumulation within specific cellular compartments. These interactions ensure its effective participation in biochemical reactions throughout the cell.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its ability to form adducts with hydrogen peroxide and sulfur dioxide may localize it to regions of the cell where oxidative and reductive reactions occur . This localization enhances its effectiveness in catalyzing biochemical reactions within these specific subcellular environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazabicyclo[2.2.2]octane dihydrochloride can be synthesized through the reaction of 1,4-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction typically involves dissolving 1,4-diazabicyclo[2.2.2]octane in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
1,4-Diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Typical conditions involve the use of solvents like ethanol or water and temperatures ranging from room temperature to reflux.
Major Products Formed
Oxidation: Products may include various oxidized amine derivatives.
Reduction: Reduced amine derivatives are formed.
Substitution: Substituted amine compounds are the major products.
Scientific Research Applications
1,4-Diazabicyclo[2.2.2]octane dihydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but has one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1,4-Diazabicyclo[2.2.2]octane dihydrochloride is unique due to its high nucleophilicity and basicity, which make it an effective catalyst and reagent in a wide range of chemical reactions. Its ability to form stable crystalline complexes with various compounds further enhances its versatility in scientific research and industrial applications .
Properties
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCMDQKBKIDGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49563-87-3 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







